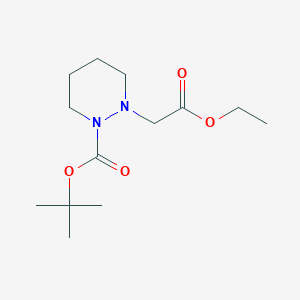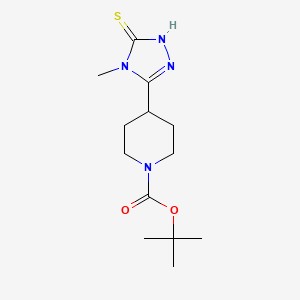![molecular formula C11H18N4O B1345317 2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1017221-34-9](/img/structure/B1345317.png)
2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including an amino group (-NH2), a pyridinyl group (a type of aromatic heterocycle), and a piperazinyl group (a type of saturated heterocycle). These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization processes or domino reactions .Molecular Structure Analysis
The compound’s structure is likely to be influenced by the presence of its functional groups. For instance, the pyridinyl group is a type of aromatic heterocycle, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group (-NH2) is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of an amino group could influence the compound’s solubility in water .Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibitors
"2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol" may be related to the class of compounds acting as dipeptidyl peptidase IV (DPP IV) inhibitors, which play a significant role in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, which are crucial for insulin secretion. The continuous research in finding new DPP IV inhibitors highlights the importance of such compounds in managing T2DM, with an emphasis on developing molecules that specifically inhibit the degradation of GLP-1 and GIP without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).
Nicotinic Acetylcholine Receptors and Cognitive Enhancement
Research on nicotinic acetylcholine receptors (nAChRs) has identified compounds that can desensitize these receptors without triggering their agonist properties. This approach has potential implications for drug development, aiming to enhance cognitive functions and working memory without the side effects associated with direct agonist actions. This novel class of "silent desensitizers" could offer a targeted and potentially safer strategy for cognitive enhancement, leveraging the allosteric modulation of nAChRs for greater subtype specificity (Buccafusco, Beach, & Terry, 2009).
Hydrogen Production from Bio-Ethanol Reforming
In the context of renewable energy sources, the reforming of bio-ethanol represents a promising method for hydrogen production. Catalysts, particularly Rh and Ni, play a critical role in the efficiency of ethanol steam reforming processes. The development of bimetallic catalysts and double-bed reactors, as well as advancements in autothermal reforming of bio-ethanol, are key areas of research. These efforts are aimed at enhancing hydrogen production and long-term catalyst stability, thereby contributing to the viability of fuel cell applications based on bio-ethanol reforming (Ni, Leung, & Leung, 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, aminothiazole derivatives have demonstrated the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
Biochemical Pathways
For example, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Similar compounds have shown to reduce the aggregated α-syn levels in the solution , indicating potential neuroprotective effects.
Propiedades
IUPAC Name |
2-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBIQPFJSIIXGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


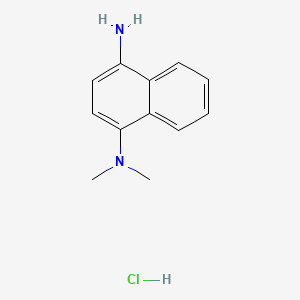

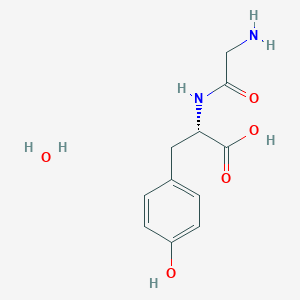

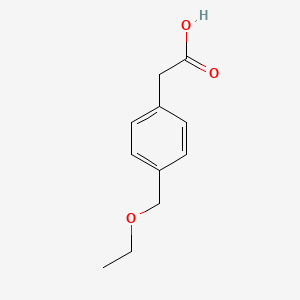

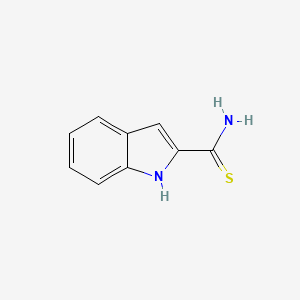
![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)
![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)
![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)
